molecular formula C19H16N2O4 B6539564 N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1060357-92-7

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No. B6539564
CAS RN: 1060357-92-7
M. Wt: 336.3 g/mol
InChI Key: YPSNRFOKCPJVBL-UHFFFAOYSA-N
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Description

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide, also known as MMC, is a novel synthetic compound derived from the naturally occurring chromone family of compounds. It is a white, crystalline powder with a molecular formula of C17H17NO4 and a molecular weight of 291.32 g/mol. It is structurally related to the commonly used drug, carbamazepine, and has been studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Suzuki–Miyaura Coupling

Suzuki–Miyaura (SM) coupling: is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread use due to its mild reaction conditions and functional group tolerance. In SM coupling, boron reagents play a crucial role. Coumarin-7-carboxamide, with its carboxamide functionality, can serve as an organoboron reagent in this context . The mechanism involves oxidative addition and transmetalation, leading to the formation of new C–C bonds. Researchers have explored various boron reagents tailored for specific SM coupling conditions.

Antioxidant Activity

Oxidative stress contributes to several disease conditions, making antioxidant compounds essential. Coumarin derivatives, including coumarin-7-carboxamide, have been investigated for their antioxidant properties. These molecules scavenge free radicals and protect cells from oxidative damage. Further studies are needed to explore the specific mechanisms and potential therapeutic applications .

Fungicidal Activity

Researchers have synthesized novel derivatives by introducing carboxamide and sulfonamide moieties into the coumarin core. Coumarin-7-carboxamide derivatives were evaluated for their fungicidal activity. Understanding their mode of action and specificity against fungal pathogens is crucial for agricultural and pharmaceutical applications .

properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-20-17(22)10-12-6-8-14(9-7-12)21-18(23)15-11-13-4-2-3-5-16(13)25-19(15)24/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSNRFOKCPJVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(methylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

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